Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate
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Overview
Description
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate typically involves the protection of hydroxyl groups followed by esterification. The process begins with the selective protection of the hydroxyl groups on the glucopyranose ring using benzyl groups. This is followed by the esterification of the glucuronic acid with benzyl alcohol under acidic conditions to form the final product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted glucopyranosyluronates .
Scientific Research Applications
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is widely used in various fields of scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study glycan-protein interactions and the role of glycans in cellular processes.
Medicine: Research involving this compound contributes to understanding diseases related to glycan abnormalities and developing glycan-based therapeutics.
Industry: It is used in the production of glycan-based materials and biotechnological applications
Mechanism of Action
The mechanism of action of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate or inhibitor in enzymatic reactions, influencing the formation and breakdown of glycans. Molecular targets include glycosyltransferases and glycosidases, which are crucial for glycan metabolism .
Comparison with Similar Compounds
- Benzyl 2,3,4-tri-O-benzyl-D-glucuronate
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
- 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
Comparison: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is unique due to its specific structure, which allows it to be used in detailed studies of glycan interactions and metabolism. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice for certain biochemical assays and research applications .
Properties
IUPAC Name |
benzyl (2S,3R,4S,5R)-2-hydroxy-6-oxo-3,4,5-tris(phenylmethoxy)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O7/c35-21-30(38-22-26-13-5-1-6-14-26)32(39-23-27-15-7-2-8-16-27)33(40-24-28-17-9-3-10-18-28)31(36)34(37)41-25-29-19-11-4-12-20-29/h1-21,30-33,36H,22-25H2/t30-,31-,32+,33+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIFEAMPNRVWOH-UYEZAFAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C=O)C(C(C(C(=O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4539-78-0 |
Source
|
Record name | Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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